molecular formula C14H18N2O B8679170 1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)piperidin-2-one

1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)piperidin-2-one

Cat. No. B8679170
M. Wt: 230.31 g/mol
InChI Key: BGMVSSLPFLNYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09000172B2

Procedure details

33A was hydrogenated at 55 psi in EtOH (20 mL) in the presence of PtO2 (30 mg). After 24 h, the reaction was filtered through Celite® and concentrated to afford 0.4 g of dark oil as desired product. MS (ESI) m/z: 231.3 (M+H)+.
Name
33A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([N:11]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]3=[O:17])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>CCO.O=[Pt]=O>[CH2:1]1[C:10]2[C:5](=[C:6]([N:11]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]3=[O:17])[CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1

Inputs

Step One
Name
33A
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)N1C(CCCC1)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
30 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1NCCC2=C(C=CC=C12)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.